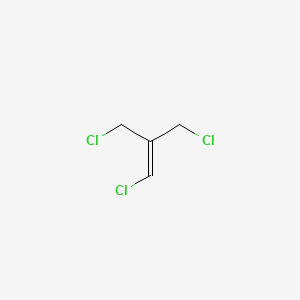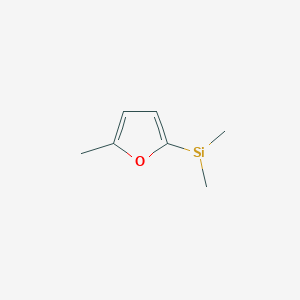
1,1',1''-Methanetriyltris(4-ethynylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) is a chemical compound with the molecular formula C25H16 It is a star-shaped molecule consisting of a central benzene ring connected to three ethynylbenzene groups via a methanetriyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(4-ethynylbenzene) typically involves the Sonogashira coupling reaction. This reaction is performed by reacting a central benzene core with ethynylbenzene groups in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually argon, and at elevated temperatures to ensure complete coupling.
Industrial Production Methods
While specific industrial production methods for 1,1’,1’'-Methanetriyltris(4-ethynylbenzene) are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
化学反应分析
Types of Reactions
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds in the ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, conjugated structures.
作用机制
The mechanism of action of 1,1’,1’'-Methanetriyltris(4-ethynylbenzene) depends on the specific application. In general, its effects are mediated by its ability to participate in various chemical reactions due to the presence of ethynyl groups and the central benzene core. These reactions can lead to the formation of new chemical bonds and the modification of existing structures, which can be exploited in different scientific and industrial applications.
相似化合物的比较
Similar Compounds
1,1’,1’'-Methanetriyltris(4-bromobenzene): Similar structure but with bromine atoms instead of ethynyl groups.
1,1’,1’'-Methanetriyltris(4-nitrobenzene): Similar structure but with nitro groups instead of ethynyl groups.
1,1’,1’'-Methanetriyltris(4-methylbenzene): Similar structure but with methyl groups instead of ethynyl groups.
Uniqueness
1,1’,1’'-Methanetriyltris(4-ethynylbenzene) is unique due to the presence of ethynyl groups, which confer distinct electronic properties and reactivity. These properties make it particularly useful in the synthesis of conjugated polymers and advanced materials, as well as in applications requiring specific electronic characteristics.
属性
CAS 编号 |
10509-19-0 |
|---|---|
分子式 |
C25H16 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
1-[bis(4-ethynylphenyl)methyl]-4-ethynylbenzene |
InChI |
InChI=1S/C25H16/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h1-3,7-18,25H |
InChI 键 |
RDKOQZYMNDDUNJ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)


![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)





